2-(1-oxo-3H-2-benzofuran-5-yl)propanal

Description

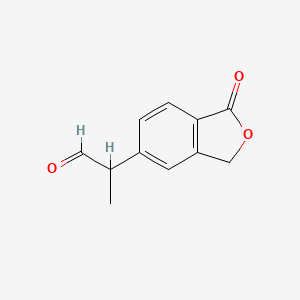

2-(1-Oxo-3H-2-benzofuran-5-yl)propanal is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzofuran core with a ketone group (1-oxo) at the 3H position and a propanal substituent at the 5-yl position. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and reactivity. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(1-oxo-3H-2-benzofuran-5-yl)propanal |

InChI |

InChI=1S/C11H10O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-5,7H,6H2,1H3 |

InChI Key |

CHMRTVBRSYYEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC2=C(C=C1)C(=O)OC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Claisen–Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure scalability and cost-effectiveness. The use of catalysts and optimized reaction parameters are crucial in industrial settings to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-3H-2-benzofuran-5-yl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

2-(1-oxo-3H-2-benzofuran-5-yl)propanal has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the benzofuran core, substituent groups, or functional moieties. Key comparisons include:

3,6-Dimethyl-2(3H)-Benzofuranone

- Structure: Features a benzofuranone core with methyl groups at positions 3 and 4.

- Key Differences: The absence of a propanal group and the presence of a ketone in the benzofuranone ring reduce its reactivity toward nucleophilic addition compared to 2-(1-oxo-3H-2-benzofuran-5-yl)propanal.

2-(2-(3-Methylbut-2-en-1-yl)Phenyl)Propanal

- Structure : Contains a phenyl ring substituted with a 3-methylbutenyl group and a propanal chain.

- Key Differences: The replacement of the benzofuran core with a phenyl group alters aromatic conjugation and electronic properties.

2-[(2-Methyl-4-Benzofuro[3,2-d]Pyrimidinyl)Thio]-N-(2-Phenylethyl)Acetamide

- Structure : A benzofuropyrimidine hybrid with thioacetamide and phenylethyl substituents.

- Key Differences : The pyrimidine fusion and sulfur-containing side chain introduce hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes or receptors. This contrasts with the simpler aldehyde functionality of the target compound .

Physicochemical and Functional Properties

While specific quantitative data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

| Property | Target Compound | 3,6-Dimethyl-2(3H)-Benzofuranone | 2-(2-(3-Methylbut-2-en-1-yl)Phenyl)Propanal |

|---|---|---|---|

| Core Structure | Benzofuran with ketone + propanal | Benzofuranone + methyl groups | Phenyl + isoprenyl + propanal |

| Reactivity | High (aldehyde group) | Moderate (ketone) | Moderate (aldehyde, steric hindrance) |

| Applications | Pharmaceutical precursor | Bioactive intermediates | Fragrance ingredient |

| Electronic Effects | Electron-withdrawing ketone and aldehyde | Electron-donating methyl groups | Conjugation via phenyl and aldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.